1-N-boc-amino-2-cyclopentene
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Overview
Description
1-N-boc-amino-2-cyclopentene is a chemical compound characterized by the presence of a tert-butoxycarbonyl (boc) protected amino group attached to a cyclopentene ring. The boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-boc-amino-2-cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopentene with tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired boc-protected product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of solid acid catalysts can facilitate the reaction, allowing for a more streamlined production process .
Chemical Reactions Analysis
Types of Reactions: 1-N-boc-amino-2-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the boc-protected amine to free amine.
Substitution: Nucleophilic substitution reactions can replace the boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be employed to remove the boc group.
Major Products Formed:
Oxidation: Formation of cyclopentene oxides.
Reduction: Free amine derivatives.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
1-N-boc-amino-2-cyclopentene finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-N-boc-amino-2-cyclopentene involves the protection of the amino group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary. The boc group can be selectively removed under mild acidic conditions, allowing the free amine to participate in subsequent reactions .
Comparison with Similar Compounds
N-boc-amino-2-cyclohexene: Similar structure but with a six-membered ring.
N-boc-amino-2-cyclopropene: Contains a three-membered ring.
N-boc-amino-2-cyclobutene: Features a four-membered ring.
Uniqueness: 1-N-boc-amino-2-cyclopentene is unique due to its five-membered ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. The cyclopentene ring offers a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-cyclopent-2-en-1-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZELDYOEBRPZKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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